

Application of CRISPR Screens to Identify Crizotinib Resistance Genes

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Compound of Interest

Compound Name: *IR-Crizotinib*

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Application Notes

The emergence of drug resistance is a significant challenge in cancer therapy. Crizotinib, a potent tyrosine kinase inhibitor (TKI) targeting ALK, ROS1, and MET, has shown remarkable efficacy in non-small cell lung cancer (NSCLC) patients with ALK rearrangements. However, the majority of patients eventually develop resistance. Genome-wide Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 screens have become a powerful tool for systematically identifying the genetic drivers of drug resistance. This document provides a detailed overview and protocol for utilizing CRISPR screens to identify genes whose loss-of-function confers resistance to crizotinib in ALK-positive NSCLC.

The primary principle of a positive selection CRISPR screen for drug resistance is to introduce a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of cancer cells.^{[1][2]} When these cells are treated with a drug like crizotinib, cells that acquire a resistance-conferring gene knockout will survive and proliferate, while sensitive cells will be eliminated.^[1] Subsequent deep sequencing of the sgRNA population in the surviving cells reveals which gene knockouts are enriched, thereby identifying potential resistance genes.

A key study by Ito et al. (2023) successfully employed a genome-wide CRISPR/Cas9 knockout screen in a patient-derived ALK-positive NSCLC cell line, JFCR-028-3, to identify genes mediating resistance to ALK inhibitors, including crizotinib.^[3] This screen identified several

tumor suppressor genes, such as NF2 and MED12, and notably, ERRF1 (encoding MIG6), a negative regulator of EGFR signaling.[3] The loss of MIG6 was shown to induce resistance to ALK-TKIs by activating the EGFR pathway, even at low ligand concentrations.[3] These findings highlight the utility of CRISPR screens in uncovering both known and novel resistance mechanisms.

Key Experimental Considerations:

- **Cell Line Selection:** The choice of cell line is critical. Patient-derived cell lines from TKI-naïve patients, such as JFCR-028-3, are valuable models.[3] Established ALK-positive NSCLC cell lines like NCI-H3122 are also widely used.
- **CRISPR Library:** Genome-wide libraries, such as the GeCKO v2.0, provide comprehensive coverage of the human genome. The library should contain multiple sgRNAs per gene to ensure robust hit identification.
- **Screening Conditions:** The concentration of crizotinib and the duration of the screen must be carefully optimized to ensure sufficient selective pressure to eliminate sensitive cells while allowing resistant clones to expand.
- **Data Analysis:** Bioinformatics pipelines like MAGeCK are used to identify significantly enriched sgRNAs and, by extension, the corresponding resistance genes.[4]
- **Hit Validation:** Top candidate genes from the screen must be validated through individual gene knockouts and subsequent functional assays to confirm their role in crizotinib resistance.

Experimental Protocols

I. Genome-Wide CRISPR-Cas9 Knockout Screen for Crizotinib Resistance

This protocol is adapted from methodologies described for genome-wide CRISPR screens in cancer cell lines.[1][2][3]

1. Cell Line Preparation and Cas9 Expression:

- Culture ALK-positive NSCLC cells (e.g., JFCR-028-3 or NCI-H3122) in appropriate media.
- Establish stable Cas9 expression by lentiviral transduction with a lentiCas9-Blast vector.
- Select for Cas9-expressing cells using blasticidin and verify Cas9 activity.

2. Lentiviral CRISPR Library Production:

- Amplify the pooled sgRNA library (e.g., GeCKO v2.0) in *E. coli* and purify the plasmid DNA.
- Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
- Harvest the lentiviral supernatant 48-72 hours post-transfection and determine the viral titer.

3. CRISPR Library Transduction and Selection:

- Transduce the Cas9-expressing ALK-positive NSCLC cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single sgRNA.
- Select for transduced cells using puromycin for 2-3 days.
- Expand the transduced cell population, maintaining a sufficient number of cells to ensure library representation.

4. Crizotinib Selection:

- Split the cell population into two groups: a control group treated with DMSO and a treatment group treated with crizotinib.
- The crizotinib concentration should be predetermined to be lethal to the parental cells (e.g., IC90).
- Culture the cells for a sufficient period (e.g., 9-21 days) to allow for the enrichment of resistant clones.^[3]

5. Genomic DNA Extraction and sgRNA Sequencing:

- Harvest genomic DNA from both the DMSO-treated control and crizotinib-treated resistant cell populations.
- Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
- Perform high-throughput sequencing of the PCR amplicons.

6. Data Analysis:

- Align sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
- Use a bioinformatics tool like MAGeCK to identify sgRNAs and genes that are significantly enriched in the crizotinib-treated population compared to the DMSO-treated population.[\[4\]](#)

II. Validation of Candidate Crizotinib Resistance Genes

1. Individual Gene Knockout:

- Design and clone 2-3 independent sgRNAs targeting each candidate gene into a lentiviral vector.
- Transduce the parental ALK-positive NSCLC cell line with the individual sgRNA constructs.
- Confirm gene knockout by western blotting or Sanger sequencing.

2. Crizotinib Dose-Response Assays:

- Plate the knockout and parental control cells at a low density.
- Treat the cells with a range of crizotinib concentrations for 72 hours.
- Assess cell viability using a CellTiter-Glo assay or similar method to determine the IC₅₀ values. A significant increase in IC₅₀ for the knockout cells compared to the control confirms a role in resistance.

3. Colony Formation Assays:

- Seed a low number of knockout and control cells and treat with crizotinib.

- Allow the cells to grow for 10-14 days.
- Stain the colonies with crystal violet and quantify the number and size of colonies to assess long-term survival and proliferation in the presence of the drug.

Data Presentation

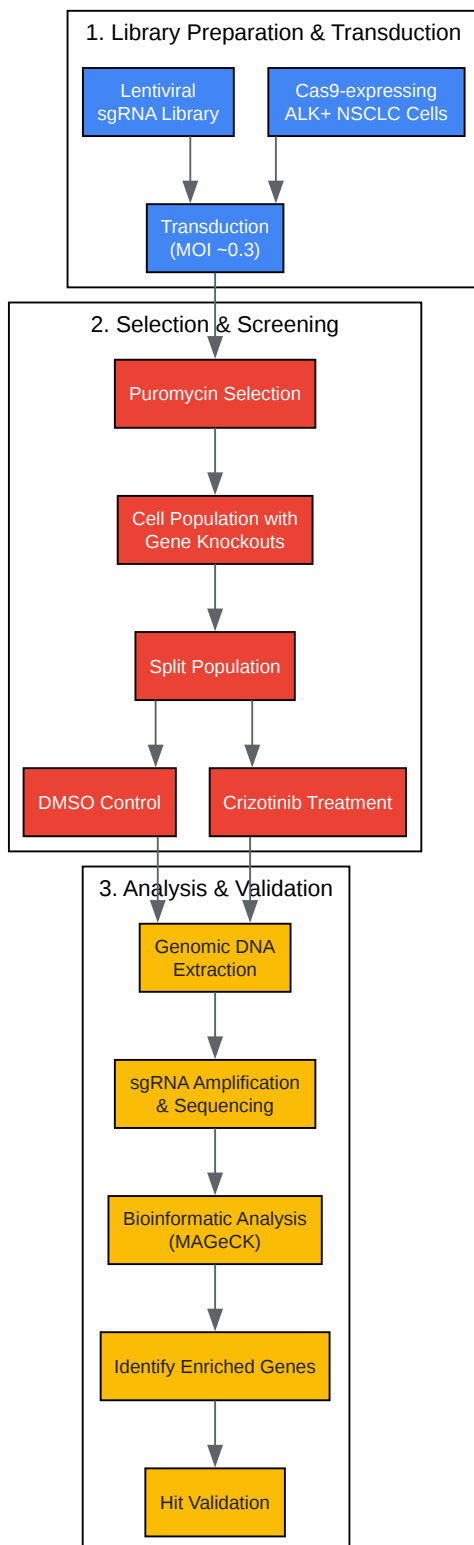
Table 1: Top Candidate Genes Conferring Crizotinib Resistance from a Genome-Wide CRISPR Screen

Gene Symbol	Description	Log2 Fold Enrichment (Crizotinib vs. DMSO)	p-value	False Discovery Rate (FDR)
ERRFI1 (MIG6)	Mitogen-inducible gene 6 protein	5.8	1.2e-6	0.001
NF2	Neurofibromin 2	5.2	3.5e-6	0.002
MED12	Mediator complex subunit 12	4.9	8.1e-6	0.004
PTEN	Phosphatase and tensin homolog	4.5	1.5e-5	0.007
AXL	AXL receptor tyrosine kinase	4.2	2.8e-5	0.011
EGFR	Epidermal growth factor receptor	3.9	5.1e-5	0.018
MET	MET proto-oncogene, receptor tyrosine kinase	3.7	7.9e-5	0.025

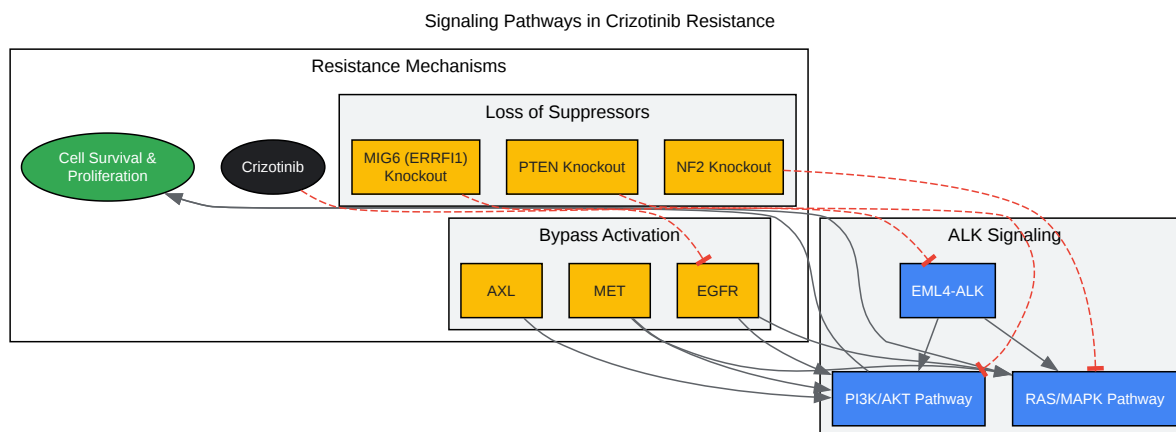
Note: The data presented in this table is a representative summary based on published findings and is intended for illustrative purposes. Actual values may vary between experiments.[\[3\]](#)

Visualizations

CRISPR Screen Experimental Workflow

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Caption: A flowchart illustrating the major steps of a pooled CRISPR-Cas9 knockout screen to identify crizotinib resistance genes.



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Caption: A diagram of the ALK signaling pathway and bypass mechanisms of crizotinib resistance identified through CRISPR screens.

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